![molecular formula C15H21N3O7S B13159038 (2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B13159038.png)
(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine-4-sulfonyl group and a nitrophenyl group, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the nitrophenyl group: This can be achieved through nitration of a suitable aromatic compound.
Introduction of the morpholine-4-sulfonyl group: This step involves sulfonylation reactions, often using reagents like chlorosulfonic acid or sulfonyl chlorides.
Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce various oxidized forms of the nitrophenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific structural features. It can serve as a probe or inhibitor in biochemical assays.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with biological targets, such as receptors or enzymes, which could lead to the development of new drugs.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in specific applications, such as in the production of pharmaceuticals or specialty chemicals.
Wirkmechanismus
The mechanism of action of (2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-aminophenyl]amino}butanoic acid: Similar structure but with an amino group instead of a nitro group.
(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-hydroxyphenyl]amino}butanoic acid: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
What sets (2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both a nitrophenyl group and a morpholine-4-sulfonyl group allows for diverse interactions and reactivity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H21N3O7S |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
(2S)-3-methyl-2-(4-morpholin-4-ylsulfonyl-2-nitroanilino)butanoic acid |
InChI |
InChI=1S/C15H21N3O7S/c1-10(2)14(15(19)20)16-12-4-3-11(9-13(12)18(21)22)26(23,24)17-5-7-25-8-6-17/h3-4,9-10,14,16H,5-8H2,1-2H3,(H,19,20)/t14-/m0/s1 |
InChI-Schlüssel |
FKLHANAHRWAYTA-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B13158970.png)
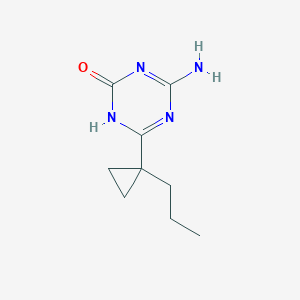
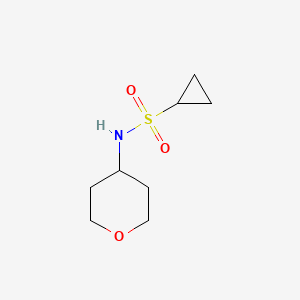
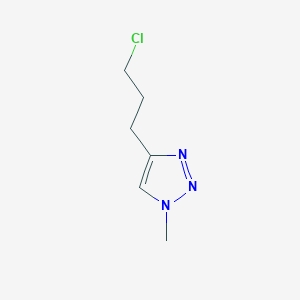
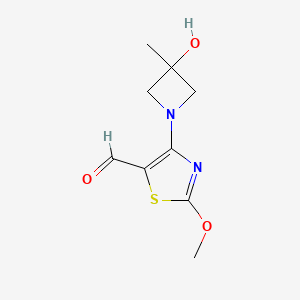
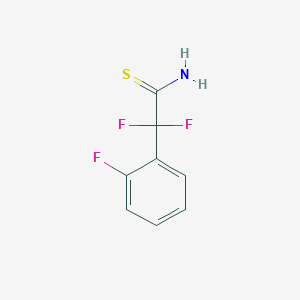





![2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol](/img/structure/B13159047.png)
![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13159049.png)
